molecular formula C8H10BrNS B2890771 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 1245128-31-7

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No. B2890771
CAS RN: 1245128-31-7
M. Wt: 232.14
InChI Key: CIBOTBULJGEUMO-UHFFFAOYSA-N
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Description

“2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole” is a chemical compound with the CAS Number: 1245128-31-7 . It has a molecular weight of 232.14 . The compound is typically stored at 4°C and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole . The InChI code for this compound is 1S/C8H10BrNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 289.2±9.0 C at 760 mmHg . It is in liquid form .

Scientific Research Applications

Synthesis and Stability

The synthesis of benzothiazole derivatives, including their bromo and methyl-substituted forms, plays a crucial role in chemical research due to their relative stability and high electrophilic properties. Such compounds are rapidly converted in weakly alkaline media to their corresponding anti-diazotates, which can lead to the production of primary nitrosoamines by acidification (Shaburov, Vasil’eva, & El'tsov, 1974).

Antitumor Activity

Research has identified various benzothiazole molecules, including those substituted with bromo and methyl groups, as potent inhibitors of specific human cancer cell lines. These compounds have demonstrated potent inhibitory activity in vitro against a range of human breast cancer cell lines, extending their potential as candidates for cancer treatment (Shi et al., 1996).

Chemical and Physical Properties

The chemical and physical properties of benzothiazole derivatives, including their high water solubility and potential as fluorescent and colorimetric pH probes, have been explored. Such probes are useful for monitoring acidic and alkaline solutions and could potentially serve as real-time pH sensors for intracellular pH imaging due to their high stability, selectivity, and large Stokes shifts (Diana, Caruso, Tuzi, & Panunzi, 2020).

Synthesis Methods

Novel synthesis methods for benzothiazoles from 2-bromoanilides have been developed, involving reactions with alkyl thiolate under palladium catalysts. These methods provide convenient routes to substituted benzothiazoles, highlighting the versatility of these compounds in chemical synthesis (Itoh & Mase, 2007).

Environmental Presence and Human Exposure

The occurrence of benzothiazoles, including those with bromo and methyl substitutions, in the environment and their potential human exposure have been studied. These compounds are widely used in various applications, including corrosion inhibitors and rubber materials. Analyzing their presence in human urine across different countries offers insights into the global exposure and biotransformation of these chemicals (Asimakopoulos, Wang, Thomaidis, & Kannan, 2013).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBOTBULJGEUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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